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molecular formula C13H21N B8619705 N,N-di-n-propylbenzylamine CAS No. 20441-12-7

N,N-di-n-propylbenzylamine

Cat. No. B8619705
M. Wt: 191.31 g/mol
InChI Key: YLFDIUNVGXCCPV-UHFFFAOYSA-N
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Patent
US04892885

Procedure details

An 11.9 ml portion of benzyl bromide and 41 ml of dipropylamine in ether were reacted as described in Example 3, giving 17.6 g of N,N-dipropylbenzenemethanamine as a clear liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:10][CH3:11]>CCOCC>[CH2:9]([N:12]([CH2:13][CH2:14][CH3:15])[CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
41 mL
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CC1=CC=CC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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